molecular formula C18H19N7O2 B10916628 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916628
M. Wt: 365.4 g/mol
InChI Key: GIOIRISDHHOMPM-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and isoxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the isoxazolo[5,4-b]pyridine core. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, under conditions such as reflux in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of the pyrazole and isoxazolo[5,4-b]pyridine moieties, which may confer distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-(3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N7O2/c1-12-16-14(17(26)19-5-3-7-25-8-4-6-20-25)9-15(22-18(16)27-23-12)13-10-21-24(2)11-13/h4,6,8-11H,3,5,7H2,1-2H3,(H,19,26)

InChI Key

GIOIRISDHHOMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCCCN4C=CC=N4

Origin of Product

United States

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